2-Amino-5-ethylbenzamide
Description
2-Amino-5-ethylbenzamide (CAS: 1093985-93-3) is a benzamide derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . Its structure features a benzamide core substituted with an ethyl group at the 5-position and an amino group at the 2-position (Figure 1). This compound is commercially available at 98% purity and is utilized in pharmaceutical and agrochemical research, though specific applications require further elucidation .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-amino-5-ethylbenzamide |
InChI |
InChI=1S/C9H12N2O/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |
InChI Key |
OHRIXOSZWRXGCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethylbenzamide typically involves the following steps:
Nitration: The starting material, 5-ethylbenzamide, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 5-ethylbenzamide are nitrated using concentrated nitric acid.
Catalytic Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
2-Amino-5-ethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Lipophilicity: The ethyl group in this compound likely increases lipophilicity compared to polar substituents like the nitro group in 2-Methylamino-5-nitrobenzoic acid .
Electronic Effects: The nitro group in 2-Methylamino-5-nitrobenzoic acid is strongly electron-withdrawing, which may reduce nucleophilicity at the aromatic ring compared to the electron-donating ethyl group in this compound .
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